molecular formula C21H20O5 B2547004 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate CAS No. 306730-22-3

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate

Cat. No. B2547004
CAS RN: 306730-22-3
M. Wt: 352.386
InChI Key: HYDVYTNGBKHDER-WMZJFQQLSA-N
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Description

The compound "4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate" is a chemical entity that may be related to various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds and derivatives is well-documented. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction and is characterized by various spectroscopic methods . Similarly, the addition of a triazole-thiol to acrylonitrile, acrylamide, and ethyl acrylate leads to the formation of complex heterocyclic structures . These methods could potentially be adapted for the synthesis of "this compound" by considering the reactivity of the acryloyl group and the pivalate ester.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and supported by density functional theory (DFT) calculations . For example, the crystal structure of a similar carbamic acid ester compound was elucidated, revealing intermolecular interactions and the non-planarity of benzene rings . These techniques could be applied to determine the molecular structure of "this compound" and to understand its geometric parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. The interaction of benzoylpyruvic acid with aromatic aldehydes and amines leads to the formation of substituted pyrrolones , while reactions with acid anhydrides produce oxochromans . These findings suggest that "this compound" may also undergo interesting reactions with nucleophiles and electrophiles, which could be explored to synthesize novel derivatives or to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. The spectroscopic characterization provides insights into the vibrational wavenumbers, chemical shifts, and molecular electrostatic potential, which are crucial for understanding the behavior of these molecules . Additionally, the solubility, melting points, and stability of these compounds can be inferred from their structural analogs, which may guide the investigation of the physical and chemical properties of "this compound".

Scientific Research Applications

Selectivity for Lanthanide Metal Ions

Research conducted by Umetani et al. (2000) highlights the application of pivaloyl derivatives, similar in structural complexity to 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate, in the selective extraction of lanthanide metal ions. The study found that the selectivity improves with bulkier acyl groups, attributed to the narrowed distance between two donating oxygens, indicating its potential in lanthanide extraction processes (Umetani et al., 2000).

Inhibitors of Human Neutrophil Elastase

Miyano et al. (1988) synthesized a series of (acyloxy)benzophenones and (acyloxy)-4-pyrones, with pivalates among them showing potent and selective inhibition of human neutrophil elastase. This enzyme plays a critical role in inflammatory processes, suggesting that compounds structurally related to this compound could be explored for therapeutic applications in conditions like rheumatoid arthritis and emphysema (Miyano et al., 1988).

Catalysis and Polymerization

Research by Yamada et al. (2018) on the use of a cyclopentadienyl RhIII complex for catalyzing the formal Lossen rearrangement/[3+2] annulation cascade demonstrates the potential of pivaloyl-containing compounds in facilitating novel chemical transformations. This study suggests that compounds like this compound could be used in developing new catalytic processes (Yamada et al., 2018).

Photoinitiation Efficiency

A study by Wang et al. (2021) on phenylthioether thiophene-based oxime esters, similar in their innovative approach to the design of photoinitiators as the target compound might be, demonstrates the significant potential of these materials in polymerization processes under LED irradiation. This suggests a possible application of this compound in photopolymerization technologies (Wang et al., 2021).

properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-16-8-6-15(7-9-16)17(22)10-4-14-5-11-18-19(12-14)25-13-24-18/h4-12H,13H2,1-3H3/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDVYTNGBKHDER-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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